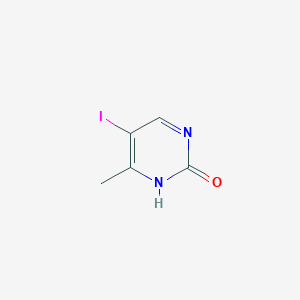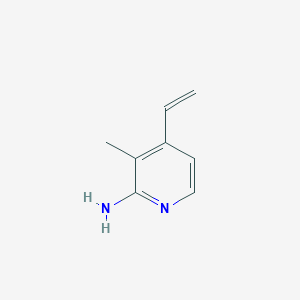
3-Methyl-4-vinylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-vinylpyridin-2-amine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-vinylpyridin-2-amine can be achieved through several methods. One common approach involves the reaction of 3-methyl-4-vinylpyridine with ammonia or primary amines under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that utilize efficient and cost-effective methods. These methods may include the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-vinylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The vinyl group allows for various substitution reactions, including halogenation and alkylation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and alkyl halides are used under appropriate conditions
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methyl-4-vinylpyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-4-vinylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing cellular functions and pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-vinylpyridine: Lacks the amine group, making it less reactive in certain chemical reactions.
4-Vinylpyridine: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
2-Aminopyridine: Lacks the vinyl and methyl groups, resulting in different chemical behavior and applications
Uniqueness
3-Methyl-4-vinylpyridin-2-amine is unique due to the presence of both the vinyl and amine groups, which provide a combination of reactivity and versatility not found in its similar compounds. This makes it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C8H10N2 |
|---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
4-ethenyl-3-methylpyridin-2-amine |
InChI |
InChI=1S/C8H10N2/c1-3-7-4-5-10-8(9)6(7)2/h3-5H,1H2,2H3,(H2,9,10) |
InChI Key |
BBKPKSSTRAGLSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1N)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


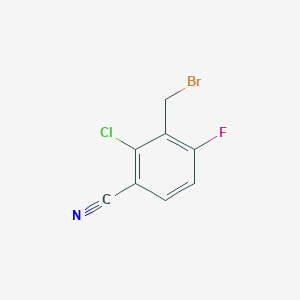
![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13131950.png)

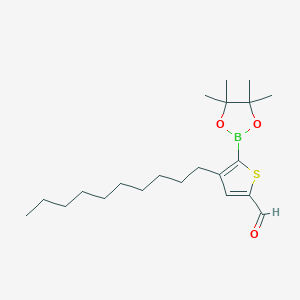
![(6-Chloro-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13131966.png)
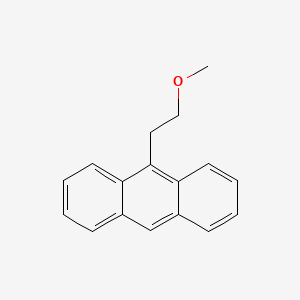


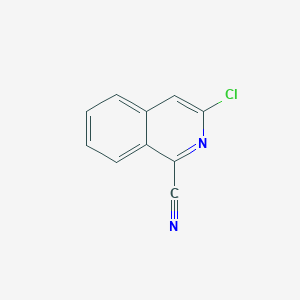
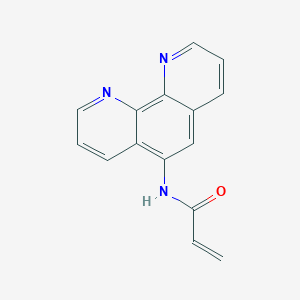


![N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B13132015.png)
